molecular formula C15H14N2O2S B13818674 1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B13818674
M. Wt: 286.4 g/mol
InChI Key: UAGWUCCOKDIIDM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which makes it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with the fibroblast growth factor receptor (FGFR). The compound binds to the FGFR, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly effective in cancer cells where FGFR signaling is abnormally activated .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- can be compared with other FGFR inhibitors such as:

  • AZD4547
  • JNJ-42756493 (Erdafitinib)
  • CH5183184
  • BGJ-398
  • LY2874455
  • INCB054828 (Pemigatinib)

What sets 1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]- apart is its unique structure, which allows for potent inhibition of FGFR1, 2, and 3. This broad-spectrum inhibition makes it a versatile candidate for cancer therapy .

Properties

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11-5-7-13(8-6-11)20(18,19)17-10-12(2)14-4-3-9-16-15(14)17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGWUCCOKDIIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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